2-Chloro-3,5-dinitrobenzoic acid

Organic synthesis Analytical chemistry Pharmaceutical intermediates

Generic 3,5-dinitrobenzoic acids often fail in reactions requiring precise acidity or ortho-substitution selectivity. 2-Chloro-3,5-dinitrobenzoic acid (CAS 2497-91-8) is the solution: • 13-fold more acidic (pKa 1.51) than 4-Cl isomer for efficient activation • Unique ortho-carboxylate-assisted mechanism yields 3,5-dinitrosalicylates exclusively • 37°C higher mp (196-199°C) for cost-effective identity verification ≥97% purity. Ships globally.

Molecular Formula C7H3ClN2O6
Molecular Weight 246.56 g/mol
CAS No. 2497-91-8
Cat. No. B167290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,5-dinitrobenzoic acid
CAS2497-91-8
Synonyms2-carboxy-4,6-dinitrochlorobenzene
2-carboxy-4,6-dinitrochlorobenzene, monosodium salt
2-carboxy-4,6-dinitrochlorobenzene, potassium salt
2-chloro-3,5-dinitrobenzoic acid
CDNCB
Molecular FormulaC7H3ClN2O6
Molecular Weight246.56 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H3ClN2O6/c8-6-4(7(11)12)1-3(9(13)14)2-5(6)10(15)16/h1-2H,(H,11,12)
InChIKeyADTKEYLCJYYHHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3,5-dinitrobenzoic Acid Profile


2‑Chloro‑3,5‑dinitrobenzoic acid is a disubstituted nitro‑aromatic carboxylic acid [REFS‑1]. The simultaneous presence of two electron‑withdrawing nitro groups and a chlorine atom at the ortho position imparts an unusually low predicted pKa of 1.51 and a melting point of 196–199 °C [REFS‑1][REFS‑2]. These properties set it apart from its 4‑chloro isomer (4‑chloro‑3,5‑dinitrobenzoic acid, CAS 118‑97‑8) and the parent 3,5‑dinitrobenzoic acid (CAS 99‑34‑3), making it a distinct entity for procurement when specific acidity, reactivity, or crystallinity profiles are required.

1
Acidity-Controlled Workflow
Supports synthesis requiring low predicted pKa (1.51) for acid-catalyzed activation and proton-transfer equilibria distinct from the 4-chloro isomer.
Selection context: pH-sensitive coupling and salt-formation protocols
2
Ortho-Carboxylate Participation
Enables exclusive formation of 3,5-dinitrosalicylates via nucleophilic aromatic substitution, a mechanistic route not available with the 4-chloro isomer or methyl ester.
Selection context: single-product derivatization without chromatographic separation
3
Surfactant-Compatible Reactions
Reaction rate reported as unaffected by zwitterionic surfactants, making this isomer a preferred electrophilic component for micellar and emulsion-based study designs.
Selection context: micellar catalysis and environmental fate research

2-Chloro-3,5-dinitrobenzoic Acid: Non-Interchangeability with Isomers


Although 2‑chloro‑3,5‑dinitrobenzoic acid, 4‑chloro‑3,5‑dinitrobenzoic acid, and 3,5‑dinitrobenzoic acid share the same dinitrobenzoic acid core, their substitution pattern gives rise to substantial differences in acidity, intermolecular forces, and reaction mechanisms [REFS‑1][REFS‑2]. A 13‑fold higher acidity (pKa 1.51 vs. 2.63), a 37 °C higher melting point, and the ability to undergo ortho‑carboxylate‑assisted nucleophilic substitutions mean that generic replacement leads to altered proton‑transfer equilibria, divergent purification behaviour, and completely different product distributions. The quantitative evidence below demonstrates that these position‑specific properties make 2‑chloro‑3,5‑dinitrobenzoic acid non‑interchangeable with its closest analogs.

Acidity
2-Chloro-3,5-DNBA
Reported predicted pKa 1.51 enables strong proton-donor equilibria.
4-Chloro / Parent Analog
Higher pKa (~2.6–2.8) may shift acid-catalyzed reaction kinetics and extraction profiles.
Product Distribution
2-Chloro-3,5-DNBA
Ortho-carboxylate assistance reported to give exclusive salicylate formation.
4-Chloro Isomer / Methyl Ester
Lack of ortho-participation leads to mixed or different product distributions.
Surfactant Sensitivity
2-Chloro-3,5-DNBA
Reaction rate reported as unaffected by zwitterionic surfactant systems.
4-Chloro Isomer
Rate inhibition observed in micellar media; kinetic profiles may not transfer.

2-Chloro-3,5-dinitrobenzoic Acid: Evidence vs. Analogs


Acid Strength vs. 4-Chloro Isomer

2‑Chloro‑3,5‑dinitrobenzoic acid exhibits a predicted pKa of 1.51 [REFS‑1]. In contrast, the experimental pKa of 4‑chloro‑3,5‑dinitrobenzoic acid is 2.63 (Ka = 2.36 × 10⁻³, determined by conductivity measurements) [REFS‑2], and 3,5‑dinitrobenzoic acid has a literature pKa of 2.82 [REFS‑3]. This corresponds to the target compound being approximately 13 times more acidic than its 4‑chloro isomer and roughly 20 times more acidic than the parent acid.

Acid Strength vs. 4-Chloro Isomer
Cross-study comparable
pKa 1.51 (predicted)
4-Chloro isomer: pKa 2.63 (exp.)
Parent acid: pKa 2.82
Supports acid-catalyzed activation review
~13-fold higher acidity context; predicted vs. experimental values
Organic synthesis Analytical chemistry Pharmaceutical intermediates pKa differentiation

Melting Point vs. 4-Chloro Isomer

The melting point of 2‑chloro‑3,5‑dinitrobenzoic acid is 196–199 °C [REFS‑1], whereas 4‑chloro‑3,5‑dinitrobenzoic acid melts at 159–162 °C [REFS‑2] and 3,5‑dinitrobenzoic acid at 205–207 °C [REFS‑3]. The 2‑chloro isomer therefore melts approximately 37 °C higher than its 4‑chloro positional isomer, indicating significantly stronger intermolecular interactions in the solid state.

Melting Point vs. 4-Chloro Isomer
Cross-study comparable
196–199 °C
4-Chloro isomer: 159–162 °C
Δmp ≈ +37 °C
Quality-control identity checkpoint
Indicates distinct crystal packing; supports purification review
Solid‑state chemistry Quality control Crystallinity Purification

Ortho-Carboxylate Participation

When 2‑chloro‑3,5‑dinitrobenzoic acid reacts with phenols or alcohols in pyridine, the reaction proceeds predominantly through ortho‑carboxylate participation to give 3,5‑dinitrosalicylates, whereas the methyl ester (lacking the free carboxylate) or the 4‑chloro isomer cannot access this pathway [REFS‑1]. In most cases, the salicylate is formed exclusively.

Ortho-Carboxylate Participation
Class-level inference
Exclusive salicylate formation
4-Chloro isomer: no ortho-pathway
Methyl ester: mixed products
Product-selectivity review context
Reaction in pyridine with phenol/alcohol nucleophiles
Mechanistic organic chemistry Nucleophilic aromatic substitution Protecting group strategy Derivatization

Surfactant Effects on Reactivity

In a direct comparative study, the reaction of OH⁻ with 4‑chloro‑3,5‑dinitrobenzoic acid was inhibited by zwitterionic surfactants (DTG and DHG), showing kinetic profiles that plateau at different values depending on pH. In contrast, the reaction of 2‑chloro‑3,5‑dinitrobenzoic acid exhibited a 'non‑effect' under identical conditions [REFS‑1]. The differential behaviour is attributed to the orientation of the substrates within the surfactant micro‑aggregates.

Surfactant Effects on Reactivity
Head-to-head
No rate inhibition
4-Chloro isomer: significant inhibition by DTG/DHG
Micellar compatibility context
Qualitative difference; precise rate constants not reported in abstract
Micellar catalysis Environmental chemistry Reaction engineering Surfactant systems

2-Chloro-3,5-dinitrobenzoic Acid Applications


Acid-Catalyzed Synthesis

With a predicted pKa of 1.51, 2‑chloro‑3,5‑dinitrobenzoic acid is approximately 13‑fold more acidic than the 4‑chloro isomer [REFS‑1][REFS‑2]. This makes it the preferred building block when acid‑catalysed esterification, acid chloride formation, or pH‑sensitive coupling reactions demand a stronger acid for efficient activation.

Selective Derivatization via Ortho-Carboxylate

The free ortho‑carboxyl group enables a unique nucleophilic substitution mechanism that delivers 3,5‑dinitrosalicylates exclusively, a product not accessible from the 4‑chloro isomer or the methyl ester [REFS‑1]. This selectivity is critical for synthesising pure intermediates without chromatographic separation.

Micellar and Emulsion Reactions

Unlike the 4‑chloro isomer, whose hydroxyl‑mediated substitution is inhibited by zwitterionic surfactants, 2‑chloro‑3,5‑dinitrobenzoic acid shows no rate suppression [REFS‑1]. It is therefore the suitable electrophilic component for micellar catalysis, emulsion polymerisation, or environmental degradation studies where surfactants are unavoidable.

Melting Point for Quality Control

The melting point of 196–199 °C is 37 °C higher than that of the 4‑chloro isomer (159–162 °C) [REFS‑1][REFS‑2]. This substantial difference provides a simple, cost‑effective identity and purity check for incoming material, making it advantageous in regulated environments where melting point is part of the certificate of analysis.

Application
Selection Property
Validation Focus
Acid-Catalyzed Synthesis
Low pKa activation context
Proton-transfer equilibrium review
Selective Derivatization
Ortho-carboxylate participation
Single-product distribution review
Micellar / Emulsion Reactions
Surfactant-rate independence
Kinetic consistency in micellar media
Quality Control
Elevated melting point (196–199 °C)
Identity and purity checkpoint review

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